molecular formula C12H8FNO3 B2981097 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1052114-81-4

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B2981097
M. Wt: 233.198
InChI Key: IZTVDTIADHKZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-Fluorophenyl)valeric acid” is a compound with the molecular formula C11H13FO2 . It’s also known as “5-(4-fluorophenyl)pentanoic Acid” or "Benzenepentanoic acid, 4-fluoro-" .


Physical And Chemical Properties Analysis

“5-(4-Fluorophenyl)valeric acid” has a molecular weight of 196.22 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 5 .

Scientific Research Applications

  • Biochemical Reagents

    • This compound is listed as a biochemical reagent . Biochemical reagents are substances used in biochemistry and molecular biology research. They play a crucial role in the detection, measurement, and manipulation of biological systems.
    • Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” as a biochemical reagent is not detailed in the source .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
  • Indole Derivatives

    • While not directly related to “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, indole derivatives have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
  • Pharmaceutical Intermediates

    • Compounds with a fluorophenyl group, such as “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid”, are widely used as intermediates in the industrial production of several drugs .
    • Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” as a pharmaceutical intermediate is not detailed in the source .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
  • Pyrazole Derivatives

    • Pyrazoles and their derivatives play an important role in some biological activities in medicine . They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
  • Organofluorine Compounds

    • Unique properties of the fluorine atom stimulate widespread use and development of new organofluorine compounds in agrochemistry, biotechnology, and pharmacology applications .
    • Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” in these fields is not detailed in the source .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
  • Safety Data Sheet
    • The compound is listed in a safety data sheet . Safety data sheets are important documents that provide information on the properties of potentially hazardous chemical substances.
    • Unfortunately, the specific application of “5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” in this context is not detailed in the source .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

The safety data sheet for “5-(4-Fluorophenyl)valeric acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTVDTIADHKZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Synthesis routes and methods I

Procedure details

The above ester (1.0 g, 3.8 mmol) was dissolved in 2N NaOH (20 mL) and heated to 65° C. for 2 h. The resulting clear mixture was cooled to ambient temperature and the solids were filtered off. The filtrate was then acidified with 1N HCl to pH=1 and the resulting yellow precipitate was collected as the desired product (0.73 g, 82%). 1H NMR (DMSO-d6) δ 13.52 (br s, 1 H), 8.86 (s, 1 H), 8.51 (s, 1 H), 7.99-7.96 (m, 2 H), 7.55-7.51 (m, 2 H); MS (ESI+) m/z 234 (M+H)+.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of Example A7 (0.750 g, 2.87 mmol) in 3M NaOH (7.5 mL, 22.50 mmol) was heated at 100° C. for 1.5 h. The mixture was cooled to RT, acidified to pH 2 with 3M HCl and the resulting solid was collected via filtration and dried to afford 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (669 mg, 100%) as a white solid. MS (ESI) m/z: 234.1 (M+H+).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
3
Citations
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
Bioisosteric replacement of acylureido moiety in 6-acylureido-3-pyrrolylmethylidene-2-oxoindoline derivatives resulted in a series of malonamido derivatives with indolin-2-one scaffold (…
Number of citations: 20 www.sciencedirect.com
KS Kim, L Zhang, R Schmidt, ZW Cai… - Journal of medicinal …, 2008 - ACS Publications
Conformationally constrained 2-pyridone analogue 2 is a potent Met kinase inhibitor with an IC 50 value of 1.8 nM. Further SAR of the 2-pyridone based inhibitors of Met kinase led to …
Number of citations: 135 pubs.acs.org
D Xu, D Sun, W Wang, X Peng, Z Zhan, Y Ji… - European Journal of …, 2021 - Elsevier
Axl has emerged as an attractive target for cancer therapy due to its strong correlation with tumor growth, metastasis, poor survival, and drug resistance. Herein, we report the design, …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.